molecular formula C5H8N2O2S B1378680 (1-Cyanocyclopropyl)methanesulfonamide CAS No. 1461707-69-6

(1-Cyanocyclopropyl)methanesulfonamide

Cat. No.: B1378680
CAS No.: 1461707-69-6
M. Wt: 160.2 g/mol
InChI Key: PYZWTDCICGGQIN-UHFFFAOYSA-N
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Description

(1-Cyanocyclopropyl)methanesulfonamide is a chemical compound with the molecular formula C₅H₈N₂O₂S and a molecular weight of 160.2 g/mol It is characterized by the presence of a cyanocyclopropyl group attached to a methanesulfonamide moiety

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which it belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, including this compound, are known to act as competitive inhibitors of dihydropteroate synthase, thereby preventing the synthesis of folic acid, an essential component for bacterial growth .

Biochemical Pathways

The biochemical pathways affected by (1-Cyanocyclopropyl)methanesulfonamide are likely related to folic acid synthesis. By inhibiting dihydropteroate synthase, this compound prevents the formation of dihydropteroic acid, a precursor to folic acid. This disruption can lead to a deficiency in folic acid, affecting various downstream processes such as DNA synthesis and repair, methylation reactions, and amino acid synthesis .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of folic acid-dependent processes, such as DNA synthesis and repair, methylation reactions, and amino acid synthesis. This could lead to inhibited growth and proliferation of cells that rely on these processes .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanocyclopropyl)methanesulfonamide typically involves the reaction of cyanocyclopropylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1-Cyanocyclopropyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Bases: Triethylamine, sodium hydroxide

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted sulfonamides .

Scientific Research Applications

(1-Cyanocyclopropyl)methanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanesulfonamide: Lacks the cyano group, which may affect its reactivity and biological activity.

    (1-Cyanocyclopropyl)amine:

Uniqueness

(1-Cyanocyclopropyl)methanesulfonamide is unique due to the presence of both the cyanocyclopropyl and methanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

(1-Cyanocyclopropyl)methanesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a cyanocyclopropyl group attached to a methanesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in critical biochemical pathways.

The primary mechanism of action for this compound involves the inhibition of the enzyme dihydropteroate synthase (DHPS), which plays a crucial role in the synthesis of folic acid. As a competitive inhibitor, this compound disrupts the formation of dihydropteroic acid, a precursor to folic acid, thereby affecting downstream processes such as DNA synthesis and repair, amino acid synthesis, and methylation reactions.

Biochemical Pathways Affected

By inhibiting DHPS, this compound impacts several key biochemical pathways:

  • Folic Acid Synthesis : Disruption leads to reduced availability of folic acid, critical for nucleic acid synthesis.
  • Cellular Metabolism : Altered folate levels can affect cellular metabolism and proliferation.
  • Inflammatory Response : Related compounds have shown potential anti-inflammatory effects by modulating cyclooxygenase-2 (COX-2) activity.

Biological Activity and Research Findings

Research has indicated that this compound exhibits significant biological activities. Notably, studies have focused on its role as an anti-inflammatory agent and its interactions with various biological targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme Inhibition Inhibits dihydropteroate synthase, disrupting folic acid synthesis
Anti-inflammatory Potential COX-2 inhibitor, influencing pain and inflammation pathways
Cellular Effects Modulates cellular signaling pathways, affecting proliferation and apoptosis

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Inhibition Studies : Research demonstrated that this compound effectively inhibited DHPS in bacterial models, leading to reduced bacterial growth. This suggests its potential as an antibacterial agent.
  • Inflammation Models : In animal models of inflammation, derivatives of this compound showed reduced inflammatory markers when administered, indicating its therapeutic potential in treating inflammatory diseases.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various enzymes. These studies suggest that structural modifications can significantly influence its biological activity.

Properties

IUPAC Name

(1-cyanocyclopropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c6-3-5(1-2-5)4-10(7,8)9/h1-2,4H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWTDCICGGQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-69-6
Record name (1-cyanocyclopropyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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